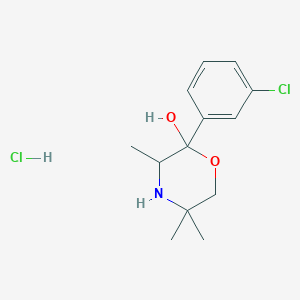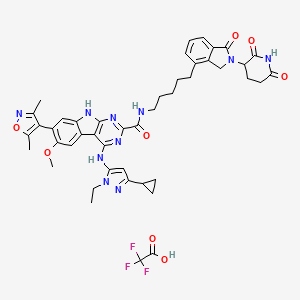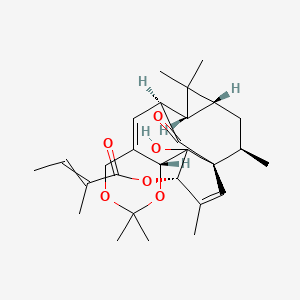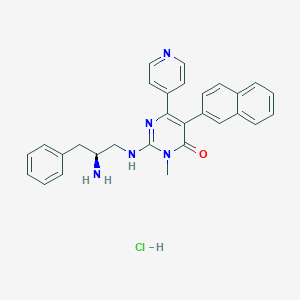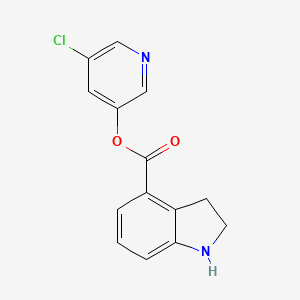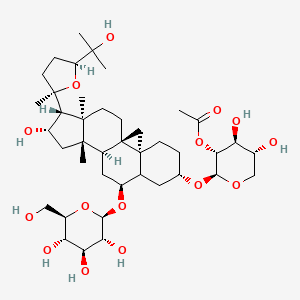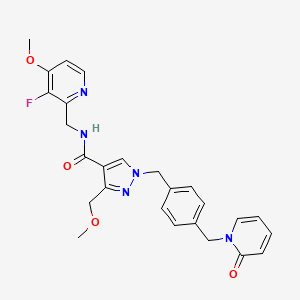
Sebetralstat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sebetralstat is a novel, orally-administered plasma kallikrein inhibitor developed by KalVista Pharmaceuticals. It is primarily investigated for the on-demand treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by sudden and severe swelling in various parts of the body . This compound works by targeting the kallikrein-kinin system, selectively inhibiting plasma kallikrein and preventing the generation of bradykinin, a potent inflammatory mediator responsible for HAE attacks .
Preparation Methods
The synthesis of sebetralstat involves the optimization of P4 and the central core, along with the incorporation of a 3-fluoro-4-methoxypyridine P1 group . The synthetic route typically includes the following steps:
Formation of the central core: This involves the construction of the core structure through a series of condensation and cyclization reactions.
Introduction of the P1 group: The 3-fluoro-4-methoxypyridine P1 group is introduced through nucleophilic substitution reactions.
Optimization of P4: The P4 group is optimized to enhance the binding affinity and selectivity of the compound.
Industrial production methods for this compound are designed to ensure high yield and purity, involving large-scale synthesis and purification processes .
Chemical Reactions Analysis
Sebetralstat undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the fluoro and methoxy groups, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, where various nucleophiles can replace the fluoro or methoxy groups.
Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Sebetralstat has several scientific research applications, including:
Chemistry: this compound serves as a model compound for studying the structure-activity relationship of plasma kallikrein inhibitors.
Biology: In biological research, this compound is used to study the kallikrein-kinin system and its role in inflammatory processes.
Medicine: this compound is primarily investigated for its therapeutic potential in treating HAE.
Mechanism of Action
Sebetralstat exerts its effects by selectively inhibiting plasma kallikrein, an enzyme involved in the kallikrein-kinin system . Upon binding to plasma kallikrein, this compound induces a conformational change in the enzyme’s active site, leading to its inhibition . This prevents the cleavage of high-molecular-weight kininogen and the subsequent generation of bradykinin, thereby reducing inflammation and swelling associated with HAE attacks .
Comparison with Similar Compounds
Sebetralstat is unique among plasma kallikrein inhibitors due to its oral bioavailability and rapid onset of action . Similar compounds include:
Ecallantide: An injectable plasma kallikrein inhibitor used for the treatment of HAE.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein.
Icatibant: A bradykinin B2 receptor antagonist used for the treatment of HAE.
This compound’s oral administration and rapid action make it a promising candidate for on-demand treatment of HAE, offering advantages over injectable therapies .
Properties
CAS No. |
1933514-13-6 |
|---|---|
Molecular Formula |
C26H26FN5O4 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C26H26FN5O4/c1-35-17-22-20(26(34)29-13-21-25(27)23(36-2)10-11-28-21)16-32(30-22)15-19-8-6-18(7-9-19)14-31-12-4-3-5-24(31)33/h3-12,16H,13-15,17H2,1-2H3,(H,29,34) |
InChI Key |
KGMPDQIYDKKXRD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN(C=C1C(=O)NCC2=NC=CC(=C2F)OC)CC3=CC=C(C=C3)CN4C=CC=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(9R)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B15073810.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
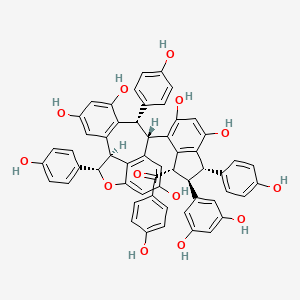

![1-[(2S)-1-methylsulfonylpropan-2-yl]-4-(trifluoromethyl)indole-5-carbonitrile](/img/structure/B15073845.png)
![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)

